molecular formula C10H14N2O5 B13843774 Telbivudine-d3

Telbivudine-d3

Cat. No.: B13843774
M. Wt: 245.25 g/mol
InChI Key: IQFYYKKMVGJFEH-PDAAIIIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telbivudine-d3 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telbivudine-d3 involves several key steps:

    Starting Material: The synthesis begins with 5-methyl-L-uridine.

    Dehydration: The starting material undergoes a dehydration reaction.

    Acylation-Halogenation: This step involves the acylation and halogenation of the intermediate compound.

    Catalytic Hydrogenation-Dehalogenation: The halogenated compound is subjected to catalytic hydrogenation and dehalogenation.

    Desugaring and Protecting Group Addition: Finally, the protecting groups are added to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Telbivudine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Introduction to Telbivudine-d3

This compound is a deuterated form of telbivudine, an antiviral medication primarily used for the treatment of chronic hepatitis B virus (HBV) infection. The incorporation of deuterium in this compound enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile. This article explores the scientific research applications of this compound, including its clinical efficacy, safety, and potential benefits over traditional treatments.

Treatment of Chronic Hepatitis B

This compound is primarily applied in the treatment of chronic hepatitis B infection. Clinical studies have demonstrated that telbivudine is effective in achieving significant reductions in HBV DNA levels and improving liver function markers such as alanine aminotransferase (ALT) levels.

Efficacy Compared to Other Antivirals

  • Comparison with Lamivudine : In a randomized controlled trial known as the GLOBE study, telbivudine showed superior efficacy compared to lamivudine in achieving HBV DNA suppression and HBeAg seroconversion. At 52 weeks, telbivudine demonstrated a significantly higher rate of viral suppression and normalization of ALT levels .
  • Comparison with Entecavir : A meta-analysis indicated that while telbivudine had higher rates of HBeAg disappearance compared to entecavir, it also presented a higher incidence of adverse events . Both medications were found to have similar effects on cumulative undetectable HBV DNA rates.

Prevention of Vertical Transmission

This compound has been investigated for its role in preventing vertical transmission of HBV from infected mothers to their infants during pregnancy. Studies indicate that telbivudine significantly reduces the risk of transmission when administered to pregnant women, demonstrating its safety and tolerability for both mothers and infants .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability due to the deuteration process. This modification may lead to improved therapeutic outcomes by maintaining effective drug levels over extended periods.

Safety Considerations

Telbivudine has been generally well tolerated among patients, with a low incidence of severe adverse effects. Notably, it has not been associated with significant mitochondrial toxicity or cumulative toxicity risks commonly seen with other nucleoside analogs .

Case Study Summaries

  • Phase III GLOBE Trial : In this trial involving over 1,300 participants with chronic hepatitis B, telbivudine demonstrated a statistically significant improvement in therapeutic response compared to lamivudine over a two-year period. The study highlighted the importance of early viral load reduction as a predictor for long-term treatment success .
  • Pregnancy-Related Studies : Research focusing on pregnant women receiving telbivudine revealed a marked reduction in HBV transmission rates to infants, supporting its use in this vulnerable population .

Summary of Findings

Study TypeKey FindingsReference
RCT (GLOBE)Superior efficacy in HBV DNA suppression vs lamivudine
Meta-AnalysisHigher HBeAg disappearance rates but more adverse events than entecavir
Pregnancy StudySignificant reduction in vertical transmission risk

Mechanism of Action

Telbivudine-d3 exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination of DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analogue used in the treatment of HBV.

    Adefovir: An antiviral agent with a different mechanism of action.

    Entecavir: A potent antiviral agent with a higher genetic barrier to resistance.

Uniqueness of Telbivudine-d3

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for long-term antiviral therapy with reduced risk of resistance compared to other nucleoside analogues .

Biological Activity

Telbivudine-d3 is a deuterated form of telbivudine, a nucleoside analogue primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article focuses on the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and associated case studies.

This compound functions as a synthetic thymidine nucleoside analogue. It is phosphorylated within cells to form telbivudine 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate for incorporation into viral DNA. This incorporation leads to DNA chain termination and effectively inhibits HBV replication. The active triphosphate form has an intracellular half-life of approximately 14 hours and exhibits selective inhibition of HBV DNA polymerase (reverse transcriptase) .

Efficacy in Clinical Studies

Phase III Trials : The GLOBE study was pivotal in establishing the efficacy of telbivudine compared to lamivudine. It involved 1369 patients with chronic hepatitis B and demonstrated significant antiviral activity:

  • Reduction in HBV DNA : Patients receiving telbivudine (600 mg/day) experienced a mean decrease in HBV DNA levels by approximately 6.45 log copies/mL after one year, compared to a reduction of 5.34 log copies/mL in the lamivudine group .
  • Therapeutic Response Rates : The therapeutic response rate at one year was significantly higher for telbivudine at 75.3% versus 67.0% for lamivudine (P = 0.005). By year two, this rate increased further .

Table 1: Summary of Efficacy Outcomes from GLOBE Study

Outcome MeasureTelbivudine (600 mg/day)Lamivudine (100 mg/day)P-value
Therapeutic Response75.3%67.0%<0.005
Mean Change in HBV DNA-6.45 log copies/mL-5.34 log copies/mL<0.001
Undetectable HBV DNA60%40.4%<0.001
ALT Normalization77.2%74.9%0.42
Viral Resistance5%11%<0.001

Safety Profile

While this compound is generally well tolerated, some adverse effects have been documented:

  • Myopathy : There have been reports of myopathy associated with telbivudine treatment, which may relate to mitochondrial toxicity .
  • Rhabdomyolysis : A case study highlighted acute rhabdomyolysis in a patient undergoing hemodialysis while on telbivudine therapy .

Case Studies

  • Telbivudine-Induced Myopathy : Two siblings were reported to develop myopathy while being treated with telbivudine for chronic hepatitis B, raising concerns about its long-term safety profile .
  • Acute Rhabdomyolysis Case : A patient developed rhabdomyolysis after receiving telbivudine, emphasizing the need for monitoring muscle-related symptoms during treatment .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

245.25 g/mol

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3

InChI Key

IQFYYKKMVGJFEH-PDAAIIIUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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